molecular formula C14H15N3O2S B14187920 N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide CAS No. 833491-52-4

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide

Cat. No.: B14187920
CAS No.: 833491-52-4
M. Wt: 289.35 g/mol
InChI Key: GNHWGVSAWVAUIZ-UHFFFAOYSA-N
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Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dioxane

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

833491-52-4

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide

InChI

InChI=1S/C14H15N3O2S/c1-9-2-3-11-12(8-9)20-13(15-11)16-14(19)17-6-4-10(18)5-7-17/h2-3,8H,4-7H2,1H3,(H,15,16,19)

InChI Key

GNHWGVSAWVAUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)N3CCC(=O)CC3

Origin of Product

United States

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